

Discovery and history of 2-Hexenoic acid

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Compound of Interest

Compound Name: 2-Hexenoic acid

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An In-depth Technical Guide to **2-Hexenoic Acid**: Discovery, History, and Applications

Introduction

2-Hexenoic acid ($C_6H_{10}O_2$) is an unsaturated fatty acid with a six-carbon chain and a double bond between the second and third carbon atoms.[1] It exists as cis ((Z)-**2-hexenoic acid**) and trans ((E)-**2-hexenoic acid**) isomers, with the trans isomer being more common and widely studied.[1][2] This compound is a naturally occurring substance found in a variety of plants and fruits, contributing to their aroma and flavor profiles.[3] Beyond its role as a flavoring agent, trans-**2-hexenoic acid** has garnered attention for its biological activities, including potential antimicrobial and antiviral properties.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of **2-hexenoic acid**, with a focus on its applications in research and development.

Discovery and History

The discovery of **2-hexenoic acid** is not attributed to a single event but rather to its gradual identification in various natural sources over time. It has been reported in a diverse range of organisms, including:

- Vitis vinifera (common grape vine)[4]
- Euphorbia tithymaloides[4][5]
- Deschampsia antarctica (Antarctic hair grass)[4]

- Prunus avium (sweet cherry)[5]
- Apple, banana, guava, and peppermint oil[3]

Its presence in these sources highlights its role as a metabolite in fatty acid biosynthesis pathways.[6][7] Historically, the interest in **2-hexenoic acid** grew from its contribution to the food and fragrance industries as a flavoring agent, a use for which it is recognized as safe by the U.S. Food and Drug Administration (FDA).[2] More recently, scientific research has begun to explore its therapeutic potential.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of trans-**2-hexenoic acid** are summarized in the tables below.

Table 1: Physicochemical Properties of trans-2-Hexenoic Acid

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[4][8]
Molecular Weight	114.14 g/mol	[4][8]
Appearance	Colorless to pale yellow solid or liquid	[1][4]
Melting Point	33-35 °C	[8]
Boiling Point	217 °C	[4][8]
Density	0.965 g/mL at 25 °C	[8]
Refractive Index (n ₂₀ /D)	1.438	[8]
Flash Point	113 °C (closed cup)	[8]
pKa	Data available in the IUPAC Digitized pKa Dataset	[4]

Table 2: Solubility of 2-Hexenoic Acid at 25°C

Solvent	Solubility (g/L)	Citation(s)
Water	2.44	[9]
Ethanol	204.53	[9]
Methanol	233.3	[9]
Isopropanol	122.51	[9]
Ethyl Acetate	80.56	[9]

Table 3: Spectroscopic Data of trans-2-Hexenoic Acid

Technique	Data Availability and Source	Citation(s)
¹ H NMR	Spectrum available from ChemicalBook.	[10]
¹³ C NMR	Spectrum available from SpectraBase for 2-methyl-2-hexenoic acid.	[11]
IR Spectroscopy	FTIR and ATR-IR spectra are available in the SpectraBase.	[4]
Mass Spectrometry	GC-MS and LC-MS data are available in the PubChem database.	[4]
Kovats Retention Index	Standard polar: 1980, 1984, 1961.1, 1933, 1941, 1983, 1951, 1967, 1967, 1938, 2002, 1967, 1962, 1970, 1969, 1971, 1922	[4]

Synthesis of 2-Hexenoic Acid

Several synthetic routes have been developed for the production of **2-hexenoic acid** and other α,β -unsaturated carboxylic acids.

Experimental Protocol 1: Synthesis from Malonic Acid and n-Butyraldehyde

This classic method involves the condensation of malonic acid with an aldehyde.^[2]

Materials:

- Dry malonic acid
- Freshly distilled n-butyraldehyde
- Pyridine (catalyst)
- Toluene (solvent)
- Hydrochloric acid (for workup)
- Diethyl ether (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve dry malonic acid and freshly distilled n-butyraldehyde in toluene.
- Add a catalytic amount of pyridine to the reaction mixture.
- Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with dilute hydrochloric acid to remove pyridine.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to yield crude **2-hexenoic acid**.
- Purify the product by distillation or recrystallization.

Experimental Protocol 2: Oxidation of trans-2-Hexenal

This method involves the oxidation of the corresponding aldehyde.

Materials:

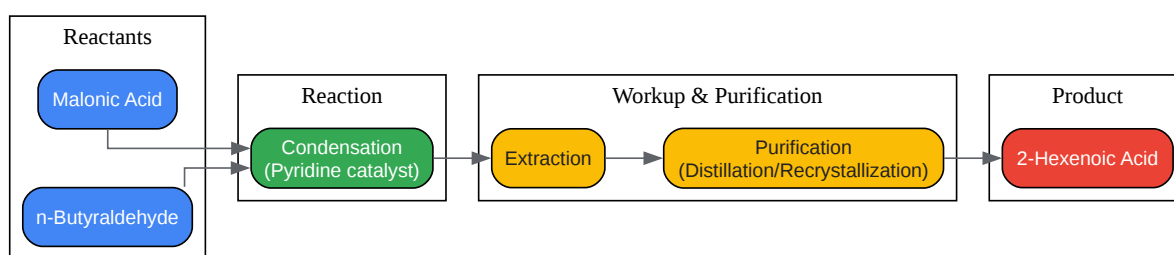
- trans-2-Hexenal
- Oxidizing agent (e.g., potassium permanganate, Jones reagent)
- Appropriate solvent (e.g., acetone, water)
- Sulfuric acid (for acidification)
- Sodium bisulfite (for quenching excess oxidant)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Dissolve trans-2-hexenal in a suitable solvent in a flask cooled in an ice bath.
- Slowly add the oxidizing agent to the solution while maintaining a low temperature.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
- Quench any excess oxidizing agent by adding sodium bisulfite solution.
- Acidify the mixture with dilute sulfuric acid.
- Extract the product with ethyl acetate.

- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to obtain trans-**2-hexenoic acid**.
- Further purification can be achieved by chromatography or distillation.

Diagram: General Synthetic Workflow for 2-Hexenoic Acid



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Caption: A generalized workflow for the synthesis of **2-hexenoic acid**.

Analytical Methods

The analysis of **2-hexenoic acid**, particularly in complex matrices, often requires chromatographic techniques coupled with mass spectrometry.

Experimental Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polarity and low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.^{[12][13]}

Materials:

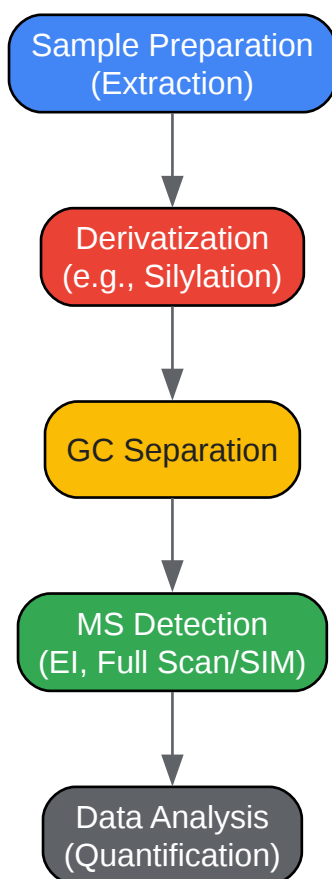
- Sample containing **2-hexenoic acid**
- Internal standard (e.g., deuterated analog)
- Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Solvent (e.g., pyridine, acetonitrile)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)[[12](#)]

Procedure:

- Sample Preparation: Accurately weigh or measure the sample into a GC vial. If necessary, perform an initial extraction.
- Internal Standard Addition: Spike the sample with a known concentration of the internal standard.
- Derivatization (Silylation):
 - Add an appropriate volume of solvent (e.g., pyridine) to dissolve the sample.
 - Add an excess of BSTFA to the vial.
 - Heat the vial at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS.
 - GC Conditions:
 - Injector Temperature: 250-280 °C[[12](#)]
 - Oven Program: Initial temperature of 70-100 °C (hold for 1-2 min), ramp at 5-10 °C/min to 280-300 °C, and hold for 5-10 min.[[12](#)]
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[[12](#)]

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
 - Ion Source Temperature: 200-230 °C.[12]
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-500) for identification and selected ion monitoring (SIM) for quantification.
- Data Analysis: Identify the trimethylsilyl (TMS) derivative of **2-hexenoic acid** based on its retention time and mass spectrum. Quantify using the internal standard method.

Diagram: Analytical Workflow for GC-MS of 2-Hexenoic Acid



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Caption: Workflow for the GC-MS analysis of **2-hexenoic acid**.

Biological Activity and Signaling Pathways

2-Hexenoic acid is involved in fatty acid biosynthesis and metabolism.[6][7] Recent studies have highlighted its potential as a bioactive molecule.

Antiviral Activity

trans-**2-Hexenoic acid** has demonstrated antiviral activity against enteroviruses, including Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).[14] It exhibits this activity in a dose-dependent manner, with 50% effective concentrations (EC₅₀) of 2.9 µM and 3.21 µM against CVB3 and EV-A71, respectively.[14] Time-of-addition assays suggest that the compound inhibits viral replication at the entry stage of infection.[14] Given its status as an approved food additive, it presents a potentially safe therapeutic avenue for enterovirus infections.[14]

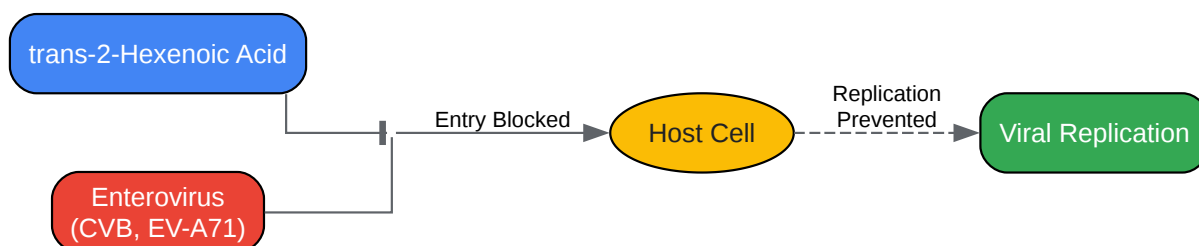
Antimicrobial Activity

Research has also explored the antimicrobial properties of trans-**2-hexenoic acid**, with some studies indicating activity against certain bacteria and fungi.[2] However, more extensive research is needed to fully elucidate its spectrum of activity and potential therapeutic applications in this area.[2]

Signaling Pathways

While **2-hexenoic acid** is known to be a metabolite in fatty acid biosynthesis, specific details of its interaction with signaling pathways are still under investigation.[4][6] Its role as a signaling molecule is an area of active research.[2]

Diagram: Proposed Antiviral Mechanism of Action



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Caption: Proposed mechanism of antiviral action for trans-**2-hexenoic acid**.

Conclusion

2-Hexenoic acid, a naturally occurring unsaturated fatty acid, has a rich history rooted in its contribution to the flavor and fragrance of various foods and natural products. While its synthesis and analytical detection are well-established, recent research into its biological activities, particularly its antiviral properties, has opened new avenues for its application in drug development and therapeutics. This guide provides a foundational understanding of this versatile molecule, offering detailed protocols and data to support further scientific investigation. The continued exploration of **2-hexenoic acid** and its derivatives holds promise for the development of novel therapeutic agents.

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